molecular formula C15H23N3O4S B344870 N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide CAS No. 77283-38-6

N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide

Cat. No. B344870
CAS RN: 77283-38-6
M. Wt: 341.4g/mol
InChI Key: XMRMCSOIXZIPJT-UHFFFAOYSA-N
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Description

N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide, also known as MPSPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Future Directions

For more detailed information, refer to relevant scientific papers . If you need additional specifics, feel free to inquire further.

properties

IUPAC Name

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-13(19)17-14-3-5-15(6-4-14)23(20,21)16-7-2-8-18-9-11-22-12-10-18/h3-6,16H,2,7-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRMCSOIXZIPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320739
Record name N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728460
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide

CAS RN

77283-38-6
Record name N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 2.8 g (0.020 mol) of 3-morpholinopropylamine in 15 ml of acetone, the solution of 3.3 g (0.024 mol) of potassium carbonate in 3 ml of water was added under stirring. To this mixture, 5 g (0.021 mol) of 4-acetamidobenzenesulphonyl chloride XII was added portionwise at the room temperature for 15 min. The mixture was then stirred at the room temperature for another 2 hours. One half of the solvent volume was distilled off from the mixture, the mixture was cooled to 0° C., Obtained solid was separated, washed 3 times with 5 ml of ice water and dried. Afforded 4.2 g (62%) of 4-acetamido-N-(3-morpholinopropyl)benzenesulphonamide XIII, colourless solid, m.p. 97-98° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

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